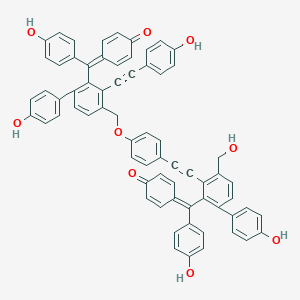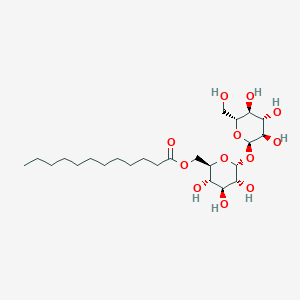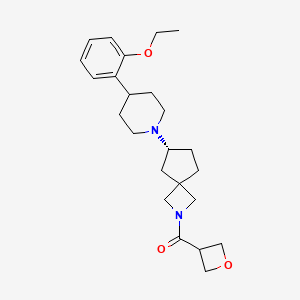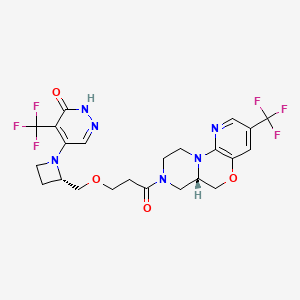
c-ABL-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-ABL-IN-5 is a selective inhibitor of the c-Abl tyrosine kinase, which exhibits neuroprotective properties and has favorable characteristics such as blood-brain barrier permeability, metabolic stability, and pharmacokinetic profiles . This compound is particularly significant in research related to neurodegenerative conditions like Parkinson’s disease .
Méthodes De Préparation
The synthetic routes and reaction conditions for c-ABL-IN-5 are not extensively detailed in the available literature. it is known that the compound can be labeled with [18F] to serve as a tracer in positron emission tomography (PET) scans
Analyse Des Réactions Chimiques
C-ABL-IN-5, like other c-Abl inhibitors, undergoes various chemical reactions. These include:
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: These reactions often involve nucleophilic or electrophilic substitution, with reagents such as halides or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.
Applications De Recherche Scientifique
C-ABL-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.
Industry: While its industrial applications are limited, this compound’s role in research makes it valuable for developing new therapeutic strategies.
Mécanisme D'action
C-ABL-IN-5 exerts its effects by inhibiting the c-Abl tyrosine kinase. This kinase is involved in various cellular processes, including the regulation of the cell cycle, apoptosis, and response to DNA damage . The inhibition of c-Abl by this compound leads to the modulation of these processes, thereby exerting neuroprotective effects and potentially modifying disease progression in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
C-ABL-IN-5 can be compared with other c-Abl inhibitors such as:
Imatinib: A multi-targeted receptor tyrosine kinase inhibitor with antitumor activity.
Dasatinib: An ATP-competitive tyrosine kinase inhibitor used in the treatment of leukemia and lymphoma.
GNF-5: A non-ATP competitive inhibitor of Bcr-Abl with improved pharmacokinetic properties.
Nilotinib: A Bcr-Abl tyrosine kinase inhibitor with oral activity, used for treating chronic myelogenous leukemia.
This compound is unique due to its neuroprotective properties and favorable characteristics such as blood-brain barrier permeability and metabolic stability .
Propriétés
Formule moléculaire |
C19H17F2N3O |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(1S,2S)-2-fluoro-N-[6-[2-(2-fluoroethyl)phenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H17F2N3O/c20-8-7-12-3-1-2-4-14(12)13-5-6-18-22-17(11-24(18)10-13)23-19(25)15-9-16(15)21/h1-6,10-11,15-16H,7-9H2,(H,23,25)/t15-,16+/m1/s1 |
Clé InChI |
IAGWAZKHJMFJDT-CVEARBPZSA-N |
SMILES isomérique |
C1[C@H]([C@H]1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
SMILES canonique |
C1C(C1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)





![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)

